molecular formula C18H32O2 B1236584 6E,9E-octadecadienoic acid

6E,9E-octadecadienoic acid

Cat. No. B1236584
M. Wt: 280.4 g/mol
InChI Key: ZMKDEQUXYDZSNN-OKLKQMLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6E,9E-octadecadienoic acid is an octadecadienoic acid.

Scientific Research Applications

Metabolism in Human Neutrophils

6E,9E-Octadecadienoic acid, as part of sebaleic acid found in human sebum and skin surface lipids, is metabolized by human neutrophils. This metabolism produces various metabolites like 5-hydroxy-(6E,8Z)-octadecadienoic acid and others, which have significant biological activities. These metabolites stimulate calcium mobilization in neutrophils and are involved in chemotaxis, indicating potential roles in inflammatory skin diseases (Cossette et al., 2008).

Fungal-Derived Unsaturated Fatty Acids

Two new unsaturated fatty acids, including a variant of 6E,9E-octadecadienoic acid, were isolated from the mangrove rhizosphere soil-derived fungus Penicillium javanicum. These compounds showed significant antifungal activities, highlighting the potential of 6E,9E-octadecadienoic acid derivatives in developing natural antifungal agents (Liang et al., 2019).

Chromatographic Separation and Identification

6E,9E-Octadecadienoic acid, a form of conjugated linoleic acid (CLA), requires precise identification and quantitation in biological extracts. Techniques like gas chromatography and silver ion high-performance liquid chromatography are employed for separating and identifying various isomers of CLA, which is crucial for understanding its biological roles (Roach et al., 2002).

Markers for Lipid Peroxidation

Certain derivatives of 6E,9E-octadecadienoic acid, like 9-HODE and 13-HODE, serve as markers for lipid peroxidation processes. Their stability under various oxidation conditions makes them ideal for studying lipid peroxidation, a critical aspect in understanding oxidative stress and its biological implications (Spiteller & Spiteller, 1997).

properties

Product Name

6E,9E-octadecadienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(6E,9E)-octadeca-6,9-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,12-13H,2-8,11,14-17H2,1H3,(H,19,20)/b10-9+,13-12+

InChI Key

ZMKDEQUXYDZSNN-OKLKQMLOSA-N

Isomeric SMILES

CCCCCCCC/C=C/C/C=C/CCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCC=CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6E,9E-octadecadienoic acid
Reactant of Route 2
6E,9E-octadecadienoic acid
Reactant of Route 3
6E,9E-octadecadienoic acid
Reactant of Route 4
Reactant of Route 4
6E,9E-octadecadienoic acid
Reactant of Route 5
6E,9E-octadecadienoic acid
Reactant of Route 6
6E,9E-octadecadienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.